Enhanced Suzuki-Miyaura Coupling Efficiency: 3-Iodoindazole vs. 3-Bromoindazole Reactivity
3-Iodoindazoles demonstrate consistently higher reactivity in Suzuki-type cross-coupling reactions compared to their 3-bromo counterparts due to the weaker C-I bond (bond dissociation energy ~57 kcal/mol vs. C-Br ~68 kcal/mol), which facilitates oxidative addition to palladium(0) catalysts [1]. In a study by Collot et al., 3-iodoindazoles underwent efficient coupling with aryl and heteroaryl boronic acids to yield 3-arylindazoles, whereas 3-bromoindazoles require more forcing conditions and typically produce lower yields [2].
| Evidence Dimension | Reactivity in palladium-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Good to excellent yields for 3-iodoindazoles in Suzuki-type couplings; coupling works best on 1-substituted indazole nuclei |
| Comparator Or Baseline | 3-Bromoindazoles require more forcing conditions; lower yields typically observed |
| Quantified Difference | Not specified quantitatively in accessible data; difference inferred from bond dissociation energies (~11 kcal/mol) and reported synthetic utility |
| Conditions | Palladium-catalyzed Suzuki-type cross-coupling with aryl/heteroaryl boronic acids |
Why This Matters
The enhanced oxidative addition kinetics of the C-I bond enables milder reaction conditions and higher coupling yields, reducing synthesis costs and improving route scalability for medicinal chemistry programs.
- [1] Collot, V.; Dallemagne, P.; Bovy, P. R.; Rault, S. Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron 1999, 55, 6917-6922. View Source
- [2] Vera, G.; Diethelm, B.; Terraza, C. A.; Recabarren-Gajardo, G. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules 2018, 23, 2051. View Source
